N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide

stereochemistry conformational restriction cinnamamide SAR

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide is a synthetic hybrid molecule that fuses a 2-methylimidazole moiety with an (E)-cinnamamide pharmacophore via an ethyl linker. It is catalogued as a research‑grade building block (C₁₅H₁₇N₃O, MW 255.31 g/mol) primarily intended for heterocyclic synthesis and early‑stage biological screening.

Molecular Formula C15H17N3O
Molecular Weight 255.321
CAS No. 1286744-51-1
Cat. No. B2614947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide
CAS1286744-51-1
Molecular FormulaC15H17N3O
Molecular Weight255.321
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C15H17N3O/c1-13-16-9-11-18(13)12-10-17-15(19)8-7-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,17,19)/b8-7+
InChIKeyJEHRDPBDDWARDD-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide (CAS 1286744-51-1): Core Chemical Identity and Baseline Procurement Profile


N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide is a synthetic hybrid molecule that fuses a 2-methylimidazole moiety with an (E)-cinnamamide pharmacophore via an ethyl linker [1]. It is catalogued as a research‑grade building block (C₁₅H₁₇N₃O, MW 255.31 g/mol) primarily intended for heterocyclic synthesis and early‑stage biological screening [1]. Publicly available quantitative head‑to‑head differentiation data against close structural analogs remain extremely limited; consequently, procurement decisions must rely on structural‑class inferences and vendor‑verified identity rather than on superiority claims supported by robust published comparisons.

Stereochemically defined building block for cinnamamide-imidazole hybrid synthesis
Supports imidazole-substitution SAR studies with defined 2-methyl basicity shift
Predictable hydrogen-bond profile as baseline for permeability-sensitive screening

Why Generic Imidazole‑Cinnamamide Hybrids Cannot Substitute for N-(2-(2‑methyl‑1H‑imidazol‑1‑yl)ethyl)cinnamamide


Small modifications to the imidazole ring or the cinnamamide linker profoundly alter the electronic distribution, hydrogen‑bonding capacity, and conformational freedom of this compound class, translating into divergent target‑binding profiles and pharmacokinetic behaviours that are well documented in cinnamamide structure‑activity relationship (SAR) literature [1]. The 2‑methyl group on the imidazole influences basicity and steric occupancy; the ethylene spacer sets the distance between the two aromatic systems; and the (E)‑configuration of the cinnamamide double bond locks the molecule into a specific geometry. Each of these features can shift potency, selectivity, or metabolic stability, making empirical verification essential before any interchange.

Imidazole Unsubstituted imidazole analogs may shift protonation state and target-engagement kinetics; pKa differs by ~0.5–0.8 units.
Stereochemistry (Z)-cinnamamide isomers or E/Z mixtures can abolish activity class-wide, requiring stereochemical identity confirmation.
Amide Tertiary amide or hydroxylated cinnamamide analogs diverge in HBD/HBA count, altering permeability by ~0.5 log units.

Quantitative Differentiation Evidence for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide


E‑Configuration Defines Conformational Restriction Compared to Unspecified Cinnamamide Mixtures

The deposited structure for CAS 1286744-51-1 is unequivocally the (E)‑isomer, as confirmed by the IUPAC name and InChI designation (E)‑N‑[2‑(2‑methylimidazol‑1‑yl)ethyl]‑3‑phenylprop‑2‑enamide [1]. In the broader cinnamamide family, the (Z)‑isomer or undefined stereoisomeric mixtures are frequently encountered and exhibit substantially different biological activity; for example, (Z)‑cinnamamides show divergent neurotropic effects in SAR reviews [2].

(E)-Isomer Identity
Class-level inference
(E)-configuration confirmed via IUPAC and InChI assignment
Eliminates stereochemical batch variability common in generic cinnamamides
Class SAR: E/Z isomerism can reverse biological activity
stereochemistry conformational restriction cinnamamide SAR

2‑Methyl Substituent on Imidazole Modulates Basicity Relative to Unsubstituted Imidazole Analogs

The 2‑methyl substituent on the imidazole ring increases the pKa of the conjugate acid by approximately 0.5–0.8 units relative to unsubstituted imidazole (pKa 7.0 vs. ~6.2) based on class‑level observations with simple 2‑methylimidazoles [1]. This shift alters the protonation state at physiological pH, which can influence solubility, membrane permeability, and target‑engagement kinetics. The direct comparator N‑(2‑(1H‑imidazol‑1‑yl)ethyl)cinnamamide (lacking the 2‑methyl) is expected to differ in these parameters, though head‑to‑head data for the cinnamamide series are not publicly available.

Basicity Shift
Class-level inference
ΔpKa ≈ 0.5–0.8 units vs. unsubstituted imidazole analog
May alter assay solubility and target-binding profile at physiological pH
Estimated from 2-methylimidazole class reference; not compound-specific
imidazole basicity structure-activity relationship 2-methylimidazole

Hydrogen‑Bond Donor/Acceptor Count Distinguishes from Amide‑Modified Analogs

The compound possesses one hydrogen‑bond donor (amide NH) and two hydrogen‑bond acceptors (amide carbonyl and imidazole N₃) [1]. This profile balances solubility and passive permeability. Analogs such as N‑methyl‑N‑(2‑(2‑methyl‑1H‑imidazol‑1‑yl)ethyl)cinnamamide (tertiary amide, 0 HBD) or N‑(2‑(2‑methyl‑1H‑imidazol‑1‑yl)ethyl)‑4‑hydroxycinnamamide (2 HBD) diverge in HBD/HBA count, which class‑level evidence links to altered Caco‑2 permeability and oral bioavailability [2].

HBD/HBA Profile
Class-level inference
1 HBD, 2 HBA; ΔHBD = 1 vs. 0 or 2 in common analogs
Predictable permeability baseline; each HBD change may shift permeability ~0.5 log units
Computed properties; class-level permeability trends from cinnamamide SAR
hydrogen bonding physicochemical properties cinnamamide analogs

Optimal Application Scenarios for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide Based on Current Evidence


Synthetic Building Block for Heterocyclic Compound Libraries

The compound serves as a versatile intermediate for constructing imidazole‑cinnamamide hybrid libraries. Its defined (E)‑configuration and 2‑methyl substitution provide a controlled starting point for analogue synthesis, enabling systematic exploration of SAR around the imidazole ring modification [1]. This is critical for medicinal chemistry campaigns where stereochemistry and substitution pattern must be held constant during derivatisation.

Chemical Probe in Imidazole‑Cinnamamide SAR Studies

Because the 2‑methyl group modulates imidazole basicity by an estimated 0.5–0.8 pKa units relative to the unsubstituted analog [1], the compound can be used as a probe to assess the contribution of imidazole protonation state to target binding and functional activity. This makes it a valuable comparator when paired with the 2‑unsubstituted or 2‑ethyl congeners.

Pre‑Clinical Tool Compound for Cinnamamide‑Based Anti‑Proliferative Screening

Cinnamamide derivatives have been reported to arrest proliferation of undifferentiated cells and induce monocytic differentiation, suggesting potential for anti‑cancer and dermatological applications [1]. While direct data for CAS 1286744-51-1 are limited, its structural alignment with this class supports its use as a screening tool to identify novel anti‑neoplastic or pro‑differentiation activity, provided that results are benchmarked against closely related analogs.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Defined (E)-configuration and 2-methylimidazole scaffold
Stereochemical fidelity and substitution-pattern control
Imidazole-cinnamamide SAR probe
Modulated imidazole basicity vs. unsubstituted comparator
Protonation-state contribution to target binding
Cell-model antiproliferative screening
Cinnamamide scaffold with 1 HBD / 2 HBA profile
Cell-model endpoint review; benchmark against close analogs
Quote Request

Request a Quote for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.